2-(Trifluoromethylthio)biphenyl
Overview
Description
“2-(Trifluoromethylthio)biphenyl” is a compound that is useful as a key intermediate for producing a trifluoromethylating agent . It is produced in high yield at a low cost without using a material disrupting the ozonosphere by allowing a fluorinating agent to react with a specific biphenyl compound .
Synthesis Analysis
The synthesis of “2-(Trifluoromethylthio)biphenyl” involves the reaction of a fluorinating agent such as triethylamine-tri hydrogen fluoride salt with 1 mol 2-(trichloromethylthio) biphenyl at a reaction temperature of room temperature to 250 degrees Celsius . The compound of formula I is obtained by allowing a chlorinating agent such as chlorine gas to react with 2-(methylthio)biphenyl under a radical-generating condition by light radiation, etc., at a reaction temperature of (-10) to 150 degrees Celsius .Scientific Research Applications
1. Synthesis of Thiasulfonium Salts
The activation and facile dealkylation of monooxides of 2,2′-bis(alkylthio)biphenyl with triflic anhydride, resulting in the formation of thiasulfonium salts, is a significant application. This process involves the formation of dithiadications (Shima et al., 1996).
2. Development of Trifluoromethylating Agents
Another application is in the synthesis of S-, Se-, and Te-trifluoromethylated dibenzoheterocyclic onium salts and their derivatives. These salts are synthesized through various methods including direct fluorination and serve as highly reactive trifluoromethylating agents (Umemoto & Ishihara, 1993).
3. Formation of Self-assembled Monolayers
Biphenyl-derived dithiol compounds with terminal acetyl-protected sulfur groups are used for investigating the correlation between intramolecular conformation and physical properties like molecular assembly and electronic transport. These compounds form self-assembled monolayers (SAMs) on substrates like Au(111) and Ag(111) (Shaporenko et al., 2006).
4. Catalysis in Hiyama Coupling Reactions
In microwave-assisted Hiyama coupling reactions, a dimeric ortho‐palladated complex of tribenzylamine is used as a catalyst for the synthesis of substituted biphenyls, demonstrating efficiency and stability under various conditions (Hajipour & Rafiee, 2012).
5. Synthesis of Alpha‐trifluoromethylthio Carbonyl Compounds
The synthesis of alpha‐trifluoromethylthio carbonyl compounds, with applications in pharmaceutical, agrochemical, and material chemistry, is another key area. These compounds modulate lipophilicity, bioavailability, and metabolic stability in new molecules (Rossi et al., 2018).
6. Optoelectronic Application in Electrochromic Polymer
The synthesis of a novel polymer for synchronous electrochromic and electrofluorochromic switching, where biphenyl is introduced into the thiophene backbone, stands out for its application in optoelectronic fields. This polymer demonstrates a significant change in transmittance and fast response time under external potential (Liu et al., 2017).
7. Biphenyl Dioxygenases in Directed Evolution
Research on biphenyl dioxygenases, which play a role in the production of polychlorinated biphenyls (PCBs), is significant for understanding their functional versatility and potential in directed evolution (Furukawa, Suenaga & Goto, 2004).
8. Synthesis and Pharmacological Applications
Biphenyls and their derivatives are important in the synthesis of compounds with pharmacological activity. They serve as intermediates in chemical synthesis and have emerged as significant in therapeutic applications (Jain, Gide & Kankate, 2017).
9. Influence of Substituents on Atropisomeric Biphenyls
Studies on the influence of various substituents on the rotational energy barrier of atropisomeric biphenyls contribute to understanding their thermal behavior and stability (Wolf, König & Roussel, 1995).
10. Reactivity in Aqueous Organic Chemistry
In aqueous organic chemistry, the reactivity of biaryls like biphenyl is studied for understanding bond cleavage and heteroatom removal under specific conditions. This research is relevant for processing fossil fuel resources (Siskin, Ferrughelli, Katritzky & Rábai, 1995).
properties
IUPAC Name |
1-phenyl-2-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3S/c14-13(15,16)17-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUDCYYVXWFVCRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90448497 | |
Record name | 2-(trifluoromethylthio)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethylthio)biphenyl | |
CAS RN |
129922-51-6 | |
Record name | 2-(trifluoromethylthio)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90448497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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